molecular formula C17H21ClFNO3 B2417670 3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902921-20-3

3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

Cat. No. B2417670
CAS RN: 1902921-20-3
M. Wt: 341.81
InChI Key: TWIPVDKOMOPNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate acid (3-chloro-4-fluorophenylpropanoic acid) with the corresponding amine (octahydrobenzo[b][1,4]dioxin-6-amine) in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the functional groups present. The amide group would likely participate in hydrogen bonding, influencing the compound’s three-dimensional structure .


Chemical Reactions Analysis

As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield the corresponding acid and amine . Other reactions would depend on the specific reactivity of the other functional groups present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in the ability to participate in hydrogen bonding, affecting properties like solubility and melting point .

Scientific Research Applications

Environmental Persistence and Toxicity

Research on parabens, including their occurrence, fate, and behavior in aquatic environments, underscores the environmental persistence of halogenated compounds. These studies reveal the ubiquitous presence of parabens in water bodies, reflecting broader concerns about halogenated compounds like 3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide (Haman et al., 2015).

Human Exposure and Health Risks

The literature also addresses the health risks associated with exposure to polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and biphenyls (PCBs), noting the potential for bioaccumulation and the associated toxicological impacts. These studies highlight the significance of understanding the health implications of related compounds, pointing to the need for research on compounds like this compound to fully assess their safety profiles (Domingo & Bocio, 2007).

Mechanistic Insights and Environmental Impact

Further studies provide mechanistic insights into the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans. These investigations offer a foundation for understanding the chemical behavior and environmental impact of structurally similar compounds, including this compound, underscoring the importance of identifying and mitigating potential environmental and health risks associated with such chemicals (Altarawneh et al., 2009).

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(3-chloro-4-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFNO3/c18-13-9-11(1-4-14(13)19)2-6-17(21)20-12-3-5-15-16(10-12)23-8-7-22-15/h1,4,9,12,15-16H,2-3,5-8,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPVDKOMOPNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CCC3=CC(=C(C=C3)F)Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.